Deferasirox acyl-beta-D-glucuronide

Catalog No.
S885187
CAS No.
1233196-91-2
M.F
C₂₇H₂₃N₃O₁₀
M. Wt
549.49
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deferasirox acyl-beta-D-glucuronide

CAS Number

1233196-91-2

Product Name

Deferasirox acyl-beta-D-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C₂₇H₂₃N₃O₁₀

Molecular Weight

549.49

InChI

InChI=1S/C27H23N3O10/c31-17-7-3-1-5-15(17)23-28-24(16-6-2-4-8-18(16)32)30(29-23)14-11-9-13(10-12-14)26(38)40-27-21(35)19(33)20(34)22(39-27)25(36)37/h1-12,19-22,27,31-35H,(H,36,37)/t19-,20-,21+,22-,27-/m0/s1

SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O

Synonyms

4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic Acid β-D-Glucuronide; Deferasirox Glucuronide; 1-[4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate] β-D-Glucopyranuronic Acid;

Deferasirox acyl-beta-D-glucuronide (Deferasirox glucuronide) is a metabolite of deferasirox, a medication used to treat iron overload conditions like beta-thalassemia and hereditary hemochromatosis []. While deferasirox itself is the focus of therapeutic applications, deferasirox glucuronide has emerged as a target for scientific research due to its role in the body's processing of deferasirox.

Understanding Metabolism and Deferasirox Glucuronide

The body metabolizes drugs, including deferasirox, to facilitate their elimination. One common pathway involves conjugation with glucuronic acid, a process that increases the molecule's water solubility and promotes excretion through urine. Deferasirox glucuronide is the product of this conjugation with deferasirox [].

Research on deferasirox glucuronide focuses on understanding its:

  • Formation and excretion rates: Studies investigate how efficiently the body converts deferasirox to deferasirox glucuronide and how quickly it's eliminated []. This information helps assess factors affecting deferasirox's overall effectiveness.
  • Potential impact on efficacy: Some research explores whether deferasirox glucuronide retains any iron-chelating properties of the parent drug. This could influence the drug's overall iron-removal capacity.

Deferasirox Glucuronide as a Research Tool

Deferasirox glucuronide's role as a metabolite also makes it a potential research tool. By measuring its levels in urine or blood, researchers can indirectly assess an individual's deferasirox intake or adherence to treatment regimens [].

Deferasirox acyl-beta-D-glucuronide is a significant metabolite of the iron-chelating agent deferasirox, which is primarily used for the treatment of chronic iron overload conditions, such as those resulting from repeated blood transfusions in patients with conditions like thalassemia and sickle cell disease. The compound's chemical formula is C27H23N3O10, and it has a molecular weight of approximately 549.49 g/mol . This metabolite is formed through the conjugation of deferasirox with glucuronic acid, which enhances its solubility and facilitates renal excretion.

As a metabolite, Deferasirox-AG is unlikely to have its own independent mechanism of action. The mechanism of action for iron chelation lies with deferasirox, the parent compound [].

Deferasirox+Glucuronic AcidUGTDeferasirox Acyl beta D glucuronide\text{Deferasirox}+\text{Glucuronic Acid}\xrightarrow{\text{UGT}}\text{Deferasirox Acyl beta D glucuronide}

This metabolic transformation plays a crucial role in detoxifying and eliminating deferasirox from the body, thereby regulating its pharmacological effects.

  • Starting Materials: Deferasirox and glucuronic acid derivatives.
  • Reagents: UDP-glucuronic acid or UDP-glucuronosyltransferase enzymes.
  • Conditions: Aqueous buffer systems at physiological pH to mimic biological conditions.

A potential synthetic pathway could include incubating deferasirox with UDP-glucuronic acid in the presence of UGT enzymes, allowing for enzymatic glucuronidation to occur.

Deferasirox acyl-beta-D-glucuronide serves primarily as a biomarker for monitoring the metabolism and pharmacokinetics of deferasirox in clinical settings. Understanding its levels can provide insights into patient adherence to therapy and potential side effects. Additionally, studying this metabolite can help researchers develop improved formulations or dosing regimens for deferasirox to enhance therapeutic outcomes.

Interaction studies involving deferasirox acyl-beta-D-glucuronide focus on its pharmacokinetic interactions with other drugs. Since it is a metabolite derived from a drug that undergoes extensive hepatic metabolism, understanding how it interacts with other medications that affect liver enzymes (particularly UGTs) is crucial. For example, co-administration with drugs that induce or inhibit UGT activity may alter the levels of both deferasirox and its glucuronide metabolite, impacting efficacy and safety profiles .

Several compounds exhibit similarities to deferasirox acyl-beta-D-glucuronide, primarily in their structure or function as metabolites or chelators. Here are some notable examples:

Compound NameStructure TypeUnique Features
DeferasiroxIron chelatorParent compound; more potent iron-binding capacity
DeferiproneIron chelatorOral chelator; different mechanism of action
Deferasirox glucuronideMetaboliteDirectly related to deferasirox; similar metabolic pathway
Siderophores (e.g., Enterobactin)Natural iron chelatorsBacterial origin; high affinity for iron

Deferasirox acyl-beta-D-glucuronide is unique due to its specific formation from the metabolism of deferasirox, highlighting its role in enhancing drug solubility and facilitating elimination compared to other iron chelators that may not undergo such extensive metabolic processing .

XLogP3

2.2

Dates

Modify: 2024-04-14

Explore Compound Types